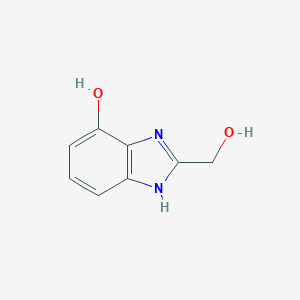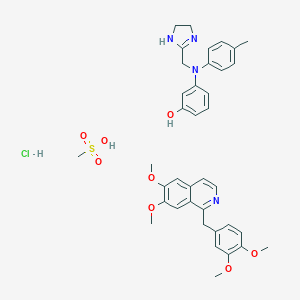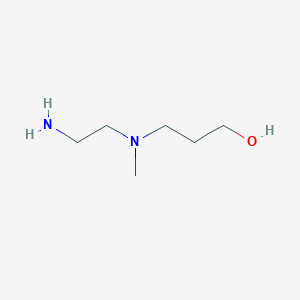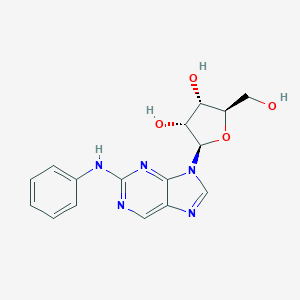
4-Hydroxy-2-(hydroxymethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(hydroxymethyl)benzimidazole is a benzimidazole derivative characterized by the presence of hydroxyl and hydroxymethyl groups attached to the benzimidazole ring. Benzimidazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
4-Hydroxy-2-(hydroxymethyl)benzimidazole, also known as 2-(hydroxymethyl)-1H-benzo[d]imidazol-4-ol, is a type of benzimidazole compound . Benzimidazoles are known to interact with various biological targets, including tubulin proteins . These proteins play a crucial role in cell division, and their disruption can lead to significant changes in cellular function .
Mode of Action
The mode of action of this compound is likely similar to other benzimidazoles. It binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in cells .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to abnormal cell growth and potentially cell death
Pharmacokinetics
It’s known that benzimidazoles are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the action of this compound is the disruption of cell division, leading to abnormal cell growth and potentially cell death . This can have significant effects at the molecular and cellular levels, potentially leading to various biological outcomes depending on the specific context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-(hydroxymethyl)benzimidazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial properties by interacting with microbial enzymes and disrupting their normal function . Additionally, this compound can act as a ligand, binding to metal ions and forming complexes that can influence various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . Furthermore, this compound can modulate the activity of certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(hydroxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature, which allows for efficient and high-yield production .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(hydroxymethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol.
Scientific Research Applications
4-Hydroxy-2-(hydroxymethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and other functional materials.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, exhibiting similar but distinct properties.
4-Hydroxybenzimidazole: A compound with a hydroxyl group at the 4-position, lacking the hydroxymethyl group.
Uniqueness: 4-Hydroxy-2-(hydroxymethyl)benzimidazole is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler counterparts .
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-benzimidazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROOLBGYYVWEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)


![1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B53320.png)









